1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound that features both azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multiple stepsThe azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The triazole ring is often introduced via a [3+2] cycloaddition reaction between an azide and an alkyne .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, which may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate
- 2-(oct-7-en-1-yl)-N-mesylaziridine
Uniqueness
1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
(2-methylphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-14-7-5-6-10-17(14)19(24)22-11-16(12-22)23-13-18(20-21-23)15-8-3-2-4-9-15/h2-10,13,16H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOWFKYKNZHBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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